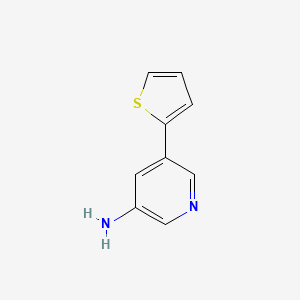

5-(Thiophen-2-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIMNWPXSICTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735048 | |

| Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226415-45-7 | |

| Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-(Thiophen-2-yl)pyridin-3-amine: Properties, Synthesis, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked to a thiophene moiety. This structural motif is of significant interest in medicinal chemistry, as both aminopyridine and thiophene scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] This guide provides an in-depth examination of the core physicochemical properties of this compound, including its molecular weight, a detailed, field-tested protocol for its synthesis and purification, and a robust workflow for its analytical characterization. The causality behind experimental choices is explained to empower researchers in adapting these methods for analogous applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of all subsequent research and development. The molecular weight and other key descriptors dictate analytical approaches, stoichiometric calculations for synthesis, and initial hypotheses for drug-likeness.

Core Identifiers

The fundamental identifiers for this compound are summarized below. The CAS number provides a unique, unambiguous identifier for this specific chemical substance.

| Identifier | Value | Source |

| Compound Name | This compound | [4] |

| CAS Number | 1226415-45-7 | [4] |

| Molecular Formula | C₉H₈N₂S | [5][6] |

| Canonical SMILES | C1=CC(=CN=C1C2=CC=CS2)N | [6] |

Physicochemical Data

The molecular weight is a critical parameter, directly confirmed via mass spectrometry. The calculated properties provide insights into the molecule's likely behavior in biological and chromatographic systems.

| Property | Value | Details |

| Molecular Weight | 176.24 g/mol | [5][6][7] |

| Monoisotopic Mass | 176.04081944 Da | Computed by PubChem.[7] |

| XLogP3 | 1.8 | A computed measure of lipophilicity.[7] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Synthesis and Purification Protocol

The synthesis of bi-heterocyclic compounds like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach is favored for its high functional group tolerance, generally good yields, and well-understood mechanism.

The proposed synthesis involves the coupling of a pyridine-based boronic acid or ester with a halogenated thiophene, or vice-versa. Here, we detail a representative protocol starting from 3-amino-5-bromopyridine and thiophene-2-boronic acid.

Experimental Synthesis Workflow

Caption: Suzuki coupling workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reagent Preparation: To a dry, three-neck round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive bromo-pyridine starting material. K₂CO₃ serves as the necessary base to activate the boronic acid for transmetalation. Pd(dppf)Cl₂ is a robust catalyst suitable for this type of cross-coupling.

-

-

Inerting the Atmosphere: Seal the flask and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst, which would render it inactive.

-

Solvent Addition: Add degassed solvents, 1,4-dioxane and water (in a 4:1 ratio), via syringe. The solvent mixture is chosen for its ability to dissolve both the organic starting materials and the inorganic base. Degassing prevents oxygen from poisoning the catalyst.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. The washes remove the water-soluble base and any remaining inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step separates the desired product from unreacted starting materials and non-polar byproducts.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized molecule is a non-negotiable step in drug development.[8][9] A panel of orthogonal analytical techniques is required to build a comprehensive data package.[10][11]

Analytical Workflow

Caption: Integrated analytical workflow for the characterization of small molecules.

Key Characterization Techniques

-

Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight.[9]

-

Method: Electrospray Ionization (ESI) is typically used. The sample is analyzed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Expected Result: For C₉H₈N₂S (MW 176.24), the primary ion observed should be at m/z ≈ 177.05.

-

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₉H₈N₂S) to within 5 ppm error.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: This spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). Expected signals would correspond to the protons on both the pyridine and thiophene rings, as well as the amine (-NH₂) protons.

-

¹³C NMR: This spectrum shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton. Nine distinct signals would be expected for the nine carbon atoms in the structure.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a small molecule.

-

Method: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or TFA to improve peak shape). Detection is performed using a UV detector at a wavelength where the chromophores (pyridine and thiophene rings) absorb, typically around 254 nm.

-

Self-Validation: The purity is calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally required.

-

Significance and Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry. Both the aminopyridine and thiophene moieties are recognized for their ability to form key interactions with biological targets and for their favorable metabolic properties.[2][3]

-

Aminopyridines: This group can act as a hydrogen bond donor and acceptor and is a common feature in kinase inhibitors and other enzyme-targeted drugs.[2]

-

Thiophenes: The thiophene ring is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profiles.[3] It is found in numerous approved drugs.

Compounds containing linked pyridine and thiophene rings have been investigated for a variety of therapeutic applications, including as cytotoxic agents against cancer cells and as inhibitors of key signaling proteins like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[1][12]

Potential Biological Pathway Interaction

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates how a derivative of this compound might function as a kinase inhibitor. By binding to the ATP-binding site of a receptor like FLT3, it could prevent the phosphorylation and activation of downstream signaling proteins, thereby blocking pathways that lead to uncontrolled cell proliferation.[12]

References

-

PubChem. 5-(Pyridin-3-yl)thiophen-2-amine. [Link]

-

Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

-

Gu, C., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Al-Abdullah, E. S., et al. (2015). Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents. PubMed. [Link]

-

Huther, N., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Solvias. Small Molecule Pharmaceutical Characterization. [Link]

-

Drug Development & Delivery. SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. [Link]

-

ResearchGate. (PDF) Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents. [Link]

-

ResearchGate. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]

-

Zhang, W., et al. (2022). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC - NIH. [Link]

-

ResearchGate. (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. [Link]

-

Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. [Link]

-

M T, H., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1226415-45-7 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-(Pyridin-3-yl)thiophen-2-amine | C9H8N2S | CID 25817348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. solvias.com [solvias.com]

- 11. SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects [drug-dev.com]

- 12. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-(Thiophen-2-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(Thiophen-2-yl)pyridin-3-amine (CAS No. 1226415-45-7), a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the molecule's structural features, physicochemical properties, a proposed synthetic route, and predicted spectral characteristics. Furthermore, it explores the expected reactivity based on its constituent aromatic systems—a pyridine and a thiophene ring—and discusses potential applications in drug discovery and organic electronics. Safety considerations for handling this compound are also briefly addressed.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. The strategic combination of different aromatic ring systems within a single molecule can give rise to unique electronic and steric properties, making them attractive scaffolds for targeted applications. This compound is one such molecule, incorporating the electron-rich thiophene ring and the electron-deficient pyridine ring, along with a reactive amino group. This juxtaposition of functionalities suggests a rich and varied chemical reactivity profile, making it a promising building block for the synthesis of more complex molecular architectures. The thiophene moiety is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric relationship with the phenyl group and its ability to engage in various biological interactions.[1][2][3] The aminopyridine core is also a prevalent feature in medicinal chemistry, offering sites for further functionalization and hydrogen bonding interactions.[4][5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are critical for its handling, storage, and application in various chemical transformations.

| Property | Value | Source |

| CAS Number | 1226415-45-7 | [7] |

| Molecular Formula | C₉H₈N₂S | [8] |

| Molecular Weight | 176.24 g/mol | [8] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Storage | Store in a cool, dry place, away from light | [7][9] |

Synthesis and Characterization

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halopyridin-3-amine with thiophen-2-ylboronic acid. 5-Bromopyridin-3-amine is a commercially available and suitable starting material for this transformation.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization for yield and purity.

-

Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopyridin-3-amine (1.0 eq.), thiophen-2-ylboronic acid (1.2 eq.)[11][12], a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.) or potassium phosphate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Predicted Characterization Data

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings. The chemical shifts would be influenced by the electronic nature of the interconnected rings and the amino substituent. A representative spectrum of a substituted pyridine can be found in the literature.[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.24 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the rings.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the thiophene ring, and the amino group.

Caption: Key reactivity sites of this compound.

Reactivity of the Pyridine Ring

The pyridine ring is generally electron-deficient and is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation. The nitrogen atom of the pyridine ring can also act as a base or a nucleophile.[14]

Reactivity of the Thiophene Ring

In contrast to the pyridine ring, the thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the 5-position if the 2-position is substituted. The sulfur atom in the thiophene ring is relatively unreactive towards alkylation but can be oxidized under harsh conditions.[15][16][17] The thiophene ring can also be lithiated, typically at the position adjacent to the sulfur atom, to form a thienyllithium species which is a versatile nucleophile.[15]

Reactivity of the Amino Group

The amino group is a versatile functional group that can act as a nucleophile and a base. It can undergo a variety of reactions, including:

-

Acylation and Alkylation: Reaction with acyl chlorides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines, respectively.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.

-

Buchwald-Hartwig Amination: The amino group can participate as the amine component in palladium-catalyzed cross-coupling reactions with aryl halides to form diarylamines.

Potential Applications

The unique structural and electronic properties of this compound make it a valuable scaffold for various applications.

Medicinal Chemistry

The combination of the thiophene and aminopyridine moieties is of significant interest in drug discovery. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The aminopyridine core can serve as a key pharmacophore for interacting with biological targets. This molecule could serve as a starting point for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents. The potential for this class of compounds in medicinal chemistry is highlighted by the diverse biological activities reported for various thiophene- and pyridine-containing molecules.[18][19]

Materials Science

Thiophene-based compounds are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[20] The extended π-conjugated system in derivatives of this compound could lead to interesting photophysical properties. Further functionalization of this core structure could allow for the tuning of its electronic and optical properties for specific applications in organic electronics.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic amines and sulfur-containing heterocyclic compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it an attractive building block for the synthesis of novel compounds in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its expected reactivity. Further research into the synthesis and applications of this molecule and its derivatives is warranted to fully explore its potential.

References

-

3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

5-(Pyridin-3-yl)thiophen-2-amine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Thiophene. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016, March 31). Reddit. Retrieved January 15, 2026, from [Link]

-

2-Thiophene boronic acid - 6165-68-0. (n.d.). Organoboron compounds. Retrieved January 15, 2026, from [Link]

- An improved process to synthesize 5-(3-pyridyl)-2,2'-bithiophene(sensitizer). (n.d.). Google Patents.

-

Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. (2020, December 17). Reddit. Retrieved January 15, 2026, from [Link]

-

An Efficient Method For Synthesis Of 5 (3 Pyridyl) 2,2' Bithiophene(sensitizer). (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

3-Aminopyridine. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

-

Thiophene - Synthesis, Reactions and Medicinal uses. (2020, May 24). YouTube. Retrieved January 15, 2026, from [Link]

-

Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. (n.d.). Retrieved January 15, 2026, from [Link]

-

Thiophen-2-ylboronic acid. (n.d.). aldlab-chemicals. Retrieved January 15, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

EP 2 368 550 B1. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. Retrieved January 15, 2026, from [Link]

- Process for the preparation of thieno-pyridine derivatives. (n.d.). Google Patents.

- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. (n.d.). Google Patents.

-

1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(12) United States Patent. (2012, September 13). Googleapis.com. Retrieved January 15, 2026, from [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

- Thiophene derivative and use thereof. (n.d.). Google Patents.

-

A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes S.Rajappa, V. K. Gumaste Adv.Heterocycl. Chem, 2013, 108, 1-161. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved January 15, 2026, from [Link]

-

Therapeutic importance of synthetic thiophene. (2018, December 4). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

03.02 Reactivity of Thiols and Thiolates. (2019, July 11). YouTube. Retrieved January 15, 2026, from [Link]

- Synthetic method of 2-amino-3,5-dichloropyridine. (n.d.). Google Patents.

-

A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. Retrieved January 15, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1226415-45-7 [chemicalbook.com]

- 8. 5-(Pyridin-3-yl)thiophen-2-amine | C9H8N2S | CID 25817348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(thiophen-3-yl)pyridin-2-amine CAS#: 892282-90-5 [m.chemicalbook.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 11. 2-Thiophene boronic acid - 6165-68-0 - Structure, Synthesis, Properties [organoborons.com]

- 12. aldlab-chemicals_Thiophen-2-ylboronic acid [aldlab.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Thiophene - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Buy 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine [smolecule.com]

- 19. researchgate.net [researchgate.net]

- 20. (4-(o-Tolyl)thiophen-2-yl)boronic acid () for sale [vulcanchem.com]

Spectroscopic Characterization of 5-(Thiophen-2-yl)pyridin-3-amine: A Technical Guide for Researchers

Introduction

5-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked to a thiophene ring, with an amine substituent on the pyridine moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with pyridine and thiophene scaffolds.[1] Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, offering a predictive analysis based on established principles and data from structurally related compounds. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for its unambiguous characterization.

The structural framework of this compound suggests a unique electronic interplay between the electron-rich thiophene ring, the electron-deficient pyridine ring, and the electron-donating amine group, which will be reflected in its spectroscopic signatures.

Molecular Structure

Caption: Figure 1. Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as the amine protons. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms and the anisotropic effects of the aromatic rings.

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position is likely to be the most downfield due to its proximity to the nitrogen atom.

-

Thiophene Protons: The protons on the thiophene ring will also resonate in the aromatic region, generally between δ 7.0 and 7.8 ppm. The coupling constants between the thiophene protons will be characteristic of their relative positions.

-

Amine Protons: The amine protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls in the range of δ 3.5-5.0 ppm.[2] This signal will disappear upon the addition of D₂O, which is a useful diagnostic test.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region, with those closest to the nitrogen atom being the most deshielded.

-

Thiophene Carbons: The thiophene carbons will also appear in the aromatic region, with their chemical shifts influenced by the sulfur atom.

-

C-NH₂ and C-Thiophene Carbons: The carbon atom attached to the amine group (C3) and the carbon atom bonded to the thiophene ring (C5) will have distinct chemical shifts that can be assigned with the help of 2D NMR techniques like HSQC and HMBC.

Predicted NMR Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H2 | 8.0 - 8.2 | d | ~2.5 |

| Pyridine H4 | 7.2 - 7.4 | dd | ~2.5, ~1.5 |

| Pyridine H6 | 8.2 - 8.4 | d | ~1.5 |

| Thiophene H3' | 7.0 - 7.2 | dd | ~3.5, ~1.0 |

| Thiophene H4' | 7.1 - 7.3 | t | ~3.5, ~5.0 |

| Thiophene H5' | 7.4 - 7.6 | dd | ~5.0, ~1.0 |

| NH₂ | 3.5 - 5.0 | br s | - |

| ¹³C NMR | Predicted δ (ppm) |

| Pyridine C2 | 140 - 145 |

| Pyridine C3 | 145 - 150 |

| Pyridine C4 | 115 - 120 |

| Pyridine C5 | 130 - 135 |

| Pyridine C6 | 140 - 145 |

| Thiophene C2' | 140 - 145 |

| Thiophene C3' | 125 - 130 |

| Thiophene C4' | 128 - 132 |

| Thiophene C5' | 123 - 128 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic moieties.

-

N-H Vibrations: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[2][3] An N-H bending (scissoring) vibration should be visible around 1580-1650 cm⁻¹.[3] A broad N-H wagging band may also be observed between 650-900 cm⁻¹.[3]

-

Aromatic C-H and C=C/C=N Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and thiophene rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the range of 1250-1335 cm⁻¹.[3]

-

C-S Vibrations: The C-S stretching vibration of the thiophene ring is often weak and can be difficult to assign but is generally found in the 600-800 cm⁻¹ region.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Medium |

| C-H Out-of-plane Bending | 700 - 900 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. The molecular formula of this compound is C₉H₈N₂S, with a monoisotopic mass of approximately 176.04 Da.[4]

Ionization and Fragmentation

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal for determining the molecular weight, as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5]

Under higher energy conditions, such as Electron Impact (EI) ionization, characteristic fragmentation patterns would be expected. The fragmentation is likely to involve the loss of small neutral molecules from the pyridine or thiophene rings, or cleavage of the bond between the two rings.

Predicted Mass Spectral Data

| Predicted m/z | Proposed Fragment Ion | Notes |

| 177.05 | [M+H]⁺ | Protonated molecular ion |

| 176.04 | [M]⁺• | Molecular ion (in EI-MS) |

| 150.03 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |

| 94.05 | [C₅H₆N₂]⁺• | Aminopyridine fragment |

| 83.01 | [C₄H₃S]⁺ | Thiophene fragment |

Predicted Fragmentation Pathway

Caption: Figure 2. Predicted ESI-MS/MS Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

LC-MS Parameters (for ESI):

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

-

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion. For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While direct experimental data is not widely available in the cited literature, the interpretations and protocols presented here are grounded in fundamental spectroscopic principles and data from analogous structures. These guidelines should serve as a valuable resource for researchers in the synthesis, purification, and characterization of this and related heterocyclic compounds, ensuring scientific rigor and facilitating further research and development.

References

- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

-

PubChem. (n.d.). 5-(Pyridin-3-yl)thiophen-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1591. Available at: [Link]

-

Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1069-1075. Available at: [Link]

-

Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Available at: [Link]

-

Dast-Amal, Z., et al. (2018). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. ResearchGate. Available at: [Link]

-

Xu, S., et al. (2016). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 40, 8809-8814. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

-

Potkin, V. I., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 43(1), 36-42. Available at: [Link]

-

LibreTexts Chemistry. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]

-

Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

ResearchGate. (n.d.). Scientific Overview of Synthesis and Antimicrobial Evaluation of Novel 3-(thiophen-2-yl) -Pyrazoline-5-yl Derivatives. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

Sources

- 1. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 5-(Pyridin-3-yl)thiophen-2-amine | C9H8N2S | CID 25817348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 5-(Thiophen-2-yl)pyridin-3-amine

An In-Depth Technical Guide to the

Abstract: 5-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents. Its structure, which combines a pyridine ring with a thiophene moiety, is a recognized pharmacophore found in various biologically active molecules.[1][2] This guide provides a comprehensive overview of a robust and widely adopted synthetic strategy for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the synthetic design, provide detailed, field-proven experimental protocols, and discuss the underlying mechanistic principles to empower researchers in drug discovery and development.

Introduction and Strategic Overview

The synthesis of biaryl compounds, particularly those involving heteroaromatic rings, is a cornerstone of modern pharmaceutical development. The target molecule, this compound, represents a classic example of a hetero-biaryl system. The strategic disconnection for its synthesis invariably targets the carbon-carbon bond linking the pyridine and thiophene rings.

Palladium-catalyzed cross-coupling reactions are the preeminent methods for forging such bonds due to their efficiency, functional group tolerance, and predictable outcomes.[3] Among these, the Suzuki-Miyaura coupling is particularly advantageous for its use of stable and generally non-toxic organoboron reagents.

Our synthetic approach is therefore a convergent strategy, involving the preparation of two key building blocks followed by their coupling:

-

Pyridine Moiety: 3-Amino-5-bromopyridine, an electrophilic partner with a halogen handle for the coupling reaction.

-

Thiophene Moiety: Thiophene-2-boronic acid, the nucleophilic organoboron partner.

The overall synthetic pathway is visualized below.

Figure 1: Convergent synthetic strategy for this compound.

Synthesis of Key Precursor: 3-Amino-5-bromopyridine

A reliable supply of 3-Amino-5-bromopyridine is critical. While this intermediate can be sourced commercially, an in-house synthesis is often required for cost-effectiveness and scale. The Hofmann rearrangement of commercially available 5-bromonicotinamide is a classic and effective method.[4]

Causality Behind the Method:

The Hofmann rearrangement is an ideal choice for converting an amide (5-bromonicotinamide) into a primary amine with one less carbon atom. The reaction proceeds through a key isocyanate intermediate and is known for its high yields and clean conversion, making it suitable for producing the required aminopyridine precursor.

Detailed Experimental Protocol: Hofmann Rearrangement[4]

-

Preparation of Sodium Hypobromite Solution: In a flask immersed in an ice-water bath, dissolve sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water. Once cooled, slowly add bromine (40.7 g, 0.255 mol) while maintaining the temperature below 10 °C. Stir until the bromine has completely dissolved to form a clear, pale-yellow solution.

-

Amide Addition: To the pre-cooled sodium hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature. Then, heat the reaction mixture to 70 °C and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the resulting brown suspension to room temperature. The aqueous phase should be saturated with sodium chloride and then extracted multiple times with a 1:1 mixture of Tetrahydrofuran (THF) and tert-butyl methyl ether (MTBE).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-Amino-5-bromopyridine as a solid.

| Parameter | Value | Reference |

| Starting Material | 5-Bromonicotinamide | [4] |

| Key Reagents | NaOH, Br₂ | [4] |

| Typical Yield | ~70% | [4] |

| Purification | Flash Chromatography | [4] |

The Core Reaction: Suzuki-Miyaura Cross-Coupling

With both precursors in hand—3-Amino-5-bromopyridine and Thiophene-2-boronic acid—the final carbon-carbon bond formation can be achieved. The Suzuki-Miyaura reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[3]

Mechanistic Insight and Rationale for Conditions:

The catalytic cycle of the Suzuki reaction is a well-understood process that dictates the required reaction components.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 3-Amino-5-bromopyridine, forming a Pd(II) complex. The pyridine nitrogen can potentially coordinate to the palladium center, which can sometimes inhibit catalysis.[5] The choice of a suitable ligand can mitigate this effect.

-

Transmetalation: The base (e.g., K₃PO₄) activates the thiophene-2-boronic acid to form a boronate species. This species then transfers the thiophenyl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium center—the pyridinyl and thiophenyl groups—couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired product.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[3][6]

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-Amino-5-bromopyridine (1.0 eq), Thiophene-2-boronic acid (1.2-1.5 eq), and a suitable base such as Potassium Phosphate (K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 85-95 °C under an inert atmosphere (N₂ or Ar) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to afford this compound.

| Parameter | Recommended Value | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst for Suzuki couplings.[3] |

| Base | K₃PO₄ | An effective base for activating the boronic acid.[3] |

| Solvent | 1,4-Dioxane / Water | A standard solvent system that facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 85-95 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Conclusion

The synthesis of this compound is reliably achieved through a convergent strategy culminating in a Suzuki-Miyaura cross-coupling reaction. This guide has outlined a robust, two-step sequence starting from commercially available materials. By understanding the causal mechanisms behind each step—from the Hofmann rearrangement to the intricacies of the palladium catalytic cycle—researchers can confidently execute and troubleshoot this synthesis. The provided protocols serve as a validated starting point for laboratory work, enabling the production of this valuable building block for application in drug discovery and materials science.

References

-

HETEROCYCLES, Vol. 83, No. 4, 2011. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.[Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.[Link]

-

LookChem. 2-Thiophene boronic acid.[Link]

-

Journal of Organic Chemistry, 2005, 70 (18), pp 7197–7203. Synthesis of 2,3-Substituted Thienylboronic Acids and Esters.[Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.[Link]

- Patsnap.Synthesis method of 3-bromo-5-methylpyridine.

-

RSC Publishing. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.[Link]

-

Acme Bioscience. Understanding 3-Amino-5-bromopyridine: Synthesis, Applications, and Procurement.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.[Link]

-

ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.[Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[Link]

-

Organic Syntheses. 2,3-diaminopyridine.[Link]

-

PubChem. 5-(Pyridin-3-yl)thiophen-2-amine.[Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.[Link]

-

Molecules, 2017, 22(2), 190. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]

-

ResearchGate. Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity.[Link]

-

PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.[Link]

-

ResearchGate. Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications.[Link]

-

International Research Journal of Pure and Applied Chemistry. Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases.[Link]

-

RSC Medicinal Chemistry, 2024, 15, 23-45. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[Link]

-

ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]

-

MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.[Link]

-

ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery.[Link]

-

PubMed Central. (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one.[Link]

-

MDPI. Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives.[Link]

-

MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.[Link]

-

Medicinal Chemistry, 2008, 4(2), 169-74. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities.[Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis and Application of 5-(Thiophen-2-yl)pyridin-3-amine and its Isomers: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiophenyl-Pyridinamine Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of thiophene and pyridine rings within a single molecular framework gives rise to a class of heterocyclic compounds with significant therapeutic potential. The thiophenyl-pyridinamine scaffold, in particular, has garnered considerable attention in drug discovery due to its versatile chemical tractability and its ability to interact with a wide array of biological targets. The inherent electronic properties of the electron-rich thiophene ring and the electron-deficient pyridine ring, combined with the hydrogen-bonding capabilities of the amine substituent, create a unique pharmacophoric profile. This guide provides an in-depth technical overview of 5-(Thiophen-2-yl)pyridin-3-amine and its key isomers, offering a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics. We will delve into the strategic synthesis, detailed characterization, and burgeoning applications of these compounds, with a focus on their role as kinase inhibitors.

Isomeric Landscape of Aminopyridinyl-Thiophenes

The constitutional isomerism of aminopyridinyl-thiophenes plays a critical role in their biological activity, as the spatial arrangement of the nitrogen and sulfur heteroatoms, as well as the position of the amino group, dictates the molecule's three-dimensional shape and its interaction with target proteins. This guide will focus on the following key isomers:

| Isomer Name | CAS Number | Molecular Structure |

| This compound | 1226415-45-7 | Chemical structure image of this compound |

| 5-(Thiophen-3-yl)pyridin-3-amine | Not readily available | Chemical structure image of 5-(Thiophen-3-yl)pyridin-3-amine |

| 2-Amino-5-(pyridin-3-yl)thiophene | 837376-58-6 | Chemical structure image of 2-Amino-5-(pyridin-3-yl)thiophene |

| 6-(Thiophen-3-yl)pyridin-3-amine | 1159815-63-0 | Chemical structure image of 6-(Thiophen-3-yl)pyridin-3-amine |

Understanding the distinct synthetic routes and physicochemical properties of each isomer is paramount for their successful application in drug discovery programs.

Strategic Synthesis of the Thiophenyl-Pyridinamine Core

The construction of the C-C bond between the thiophene and pyridine rings is the cornerstone of synthesizing this class of compounds. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings, are the most robust and widely employed methods. The choice between these two powerful synthetic tools often depends on the availability of starting materials and the desired functional group tolerance.

Suzuki-Miyaura Coupling: A Versatile and Boron-Based Approach

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds, utilizing a palladium catalyst to couple an organoboron compound with a halide. For the synthesis of this compound, this typically involves the reaction of a bromopyridinamine with a thiopheneboronic acid.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice due to its commercial availability and effectiveness. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base, such as sodium carbonate or potassium carbonate, is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent System: A mixture of a non-polar organic solvent (e.g., toluene or dioxane) and an aqueous solution is often used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-bromopyridin-3-amine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (in a 3:1:1 ratio) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Stille Coupling: An Organotin-Based Alternative

The Stille coupling offers another efficient route for the synthesis of thiophenyl-pyridinamines, involving the palladium-catalyzed reaction of an organotin compound with an organic halide. This method is particularly useful when the corresponding boronic acids are unstable or difficult to prepare.

Causality Behind Experimental Choices:

-

Organotin Reagent: 2-(Tributylstannyl)thiophene is a common organotin reagent for introducing the thiophene moiety. The tributyltin group is a good compromise between reactivity and stability.

-

Palladium Catalyst: As with the Suzuki coupling, a palladium(0) catalyst such as Pd(PPh₃)₄ is typically used.

-

Solvent: Anhydrous and degassed non-polar solvents like toluene or dioxane are preferred to prevent side reactions.

Detailed Protocol: Synthesis of this compound via Stille Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous and degassed toluene.

-

Reagent Addition: Add 2-(tributylstannyl)thiophene (1.1 eq) to the solution via syringe.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) for 16-24 hours, monitoring the reaction by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to separate the product from the tin byproducts and afford the pure this compound.

Spectroscopic and Structural Characterization

The unambiguous identification and characterization of the synthesized aminopyridinyl-thiophenes are crucial for their use in further studies. A combination of spectroscopic techniques and, when possible, X-ray crystallography, provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds. The chemical shifts and coupling constants of the protons and carbons in the pyridine and thiophene rings provide definitive information about the substitution pattern.

Representative Spectroscopic Data:

| Isomer | Representative ¹H NMR Chemical Shifts (δ, ppm) | Representative ¹³C NMR Chemical Shifts (δ, ppm) |

| This compound | Pyridine-H: ~8.5-7.2; Thiophene-H: ~7.4-7.0; NH₂: broad singlet | Pyridine-C: ~150-120; Thiophene-C: ~140-120 |

| 2-Amino-5-(pyridin-3-yl)thiophene | Pyridine-H: ~8.8-7.3; Thiophene-H: ~7.1-6.8; NH₂: broad singlet | Pyridine-C: ~150-123; Thiophene-C: ~145-115 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity. For this compound (C₉H₈N₂S), the expected molecular ion peak [M]⁺ would be at m/z 176.04.[1] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and intermolecular interactions. For thiophenyl-pyridine derivatives, X-ray crystallography can confirm the planarity of the aromatic rings and the conformation of the molecule. For instance, in related structures, the dihedral angle between the pyridine and thiophene rings is a key conformational feature.[2]

Applications in Drug Discovery: Targeting Kinases in Oncology

The thiophenyl-pyridinamine scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine portion of the scaffold can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase active site, while the thiophene moiety can be functionalized to achieve potency and selectivity.

Numerous studies have explored the structure-activity relationship (SAR) of aminopyridinyl-thiophene derivatives as inhibitors of various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK).[3]

The SAR studies of these compounds often reveal that modifications to the thiophene ring and the amino group can significantly impact their inhibitory activity and selectivity profile. For example, the introduction of bulky substituents on the thiophene ring can enhance binding affinity by occupying hydrophobic pockets in the kinase active site.

Conclusion

This compound and its isomers represent a valuable class of compounds for drug discovery, particularly in the field of oncology. Their synthesis, primarily through robust palladium-catalyzed cross-coupling reactions, is well-established, allowing for the generation of diverse libraries for biological screening. The detailed characterization of these compounds through a combination of spectroscopic and crystallographic techniques is essential for understanding their structure-activity relationships. As our understanding of the intricate roles of kinases in disease continues to grow, the thiophenyl-pyridinamine scaffold is poised to remain a fertile ground for the discovery of novel and effective therapeutics.

References

- Zimmermann, J., et al. (1996). Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC). Archiv der Pharmazie, 329(7), 371-376.

- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206.

- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature reviews Drug discovery, 1(4), 309-315.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles [new synthetic methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.

-

PubChem. (n.d.). 5-(Pyridin-3-yl)thiophen-2-amine. Retrieved from [Link]

Sources

- 1. 5-(Pyridin-3-yl)thiophen-2-amine | C9H8N2S | CID 25817348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of 5-(Thiophen-2-yl)pyridin-3-amine Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of pyridine and thiophene rings within a single molecular framework has given rise to a class of compounds with significant therapeutic potential. Among these, the 5-(thiophen-2-yl)pyridin-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent electronic properties and structural versatility make it an attractive starting point for the development of novel kinase inhibitors and anticancer agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Fusion of Two Potent Heterocycles

The integration of distinct heterocyclic moieties is a well-established strategy in drug design, aimed at modulating physicochemical properties and enhancing biological activity. The this compound core represents a deliberate convergence of two such pharmacologically significant rings:

-

Pyridine: A six-membered aromatic heterocycle, the pyridine nucleus is a cornerstone of numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in various non-covalent interactions with biological targets.

-

Thiophene: This five-membered, sulfur-containing heterocycle is considered a bioisostere of the phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability.[1] The sulfur atom can also participate in hydrogen bonding, further enhancing target engagement.[1]

The combination of these two rings in the this compound scaffold creates a unique electronic and steric profile, making it a promising platform for the design of targeted therapeutics.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method.

Synthesis of Key Precursors

A crucial intermediate for the synthesis of the core scaffold is 5-bromonicotinaldehyde. This can be coupled with 2-thienylboronic acid to introduce the thiophene moiety.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling for 5-(Thiophen-2-yl)nicotinaldehyde

This protocol outlines the synthesis of a key precursor, 5-(thiophen-2-yl)nicotinaldehyde, which can be further modified to yield the target amine derivatives.[2]

Materials:

-

5-bromonicotinaldehyde

-

2-thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 5-bromonicotinaldehyde (1 equivalent) and 2-thienylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1).

-

Add sodium carbonate (2 equivalents) to the mixture.

-

De-gas the mixture by bubbling with nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to 90°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-(thiophen-2-yl)nicotinaldehyde.[2]

The resulting aldehyde can then be converted to the 3-amino derivative through standard methods such as reductive amination or conversion to an oxime followed by reduction.

Caption: Synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

While comprehensive biological data for a wide range of this compound derivatives is still emerging, studies on closely related analogs highlight their significant potential, particularly as anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of hybrid molecules containing both pyridine and thiophene rings. For instance, novel pyridine-thiophene hybrid compounds have shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3] Derivatives have also been evaluated against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549), demonstrating promising cytotoxic effects.[4][5]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Thiophene Hybrid | CDK2/cyclin A2 | 0.24 - 0.93 | [3] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | HepG-2 | 4.37 ± 0.7 | [4] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | A-549 | 8.03 ± 0.5 | [4] |

| Thiophenyl Thiazolyl-Pyridine | A549 | 0.452 | [6] |

This table summarizes the anticancer activity of structurally related compounds to infer the potential of the this compound scaffold.

Kinase Inhibition: A Promising Avenue

The structural features of the this compound core make it an ideal scaffold for the design of protein kinase inhibitors. The pyridine nitrogen can act as a hinge-binding element, while the thiophene ring can extend into the hydrophobic pocket of the ATP-binding site.

Studies on related thienopyrimidine and other thiophene-containing heterocycles have revealed potent inhibition of various kinases, including:

-

PI3K/mTOR: Thienopyrimidinyl-aminopyrimidines have been identified as potent and selective inhibitors of PI3K and mTOR, crucial components of a signaling pathway frequently deregulated in cancer.[7]

-

EGFR and VEGFR-2: Thiophene-pyridine derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.

-

FLT3: Imidazo[1,2-a]pyridine-thiophene derivatives have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[8]

Caption: Potential signaling pathways targeted by these derivatives.

Structure-Activity Relationships (SAR): Guiding Future Design

The modular nature of the this compound scaffold allows for systematic modifications to explore the structure-activity relationship (SAR). Key points of diversification include:

-

Substitution on the Pyridine Ring: Modifications at positions 2, 4, and 6 of the pyridine ring can influence solubility, metabolic stability, and target engagement.

-

Substitution on the Thiophene Ring: Introducing substituents on the thiophene ring can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity and selectivity.

-

Derivatization of the Amino Group: The 3-amino group serves as a crucial handle for introducing a wide array of side chains, which can be tailored to interact with specific residues in the target protein.

Previous studies on related scaffolds have shown that the addition of moieties such as indole, thiazole, and pyrimidine can enhance anticancer activity.[9] The incorporation of sulfonamide groups has also been a successful strategy.[9]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG-2, A-549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of the favorable properties of both pyridine and thiophene heterocycles provides a robust platform for the development of potent and selective kinase inhibitors with significant anticancer potential. Future research should focus on the synthesis and biological evaluation of diverse libraries of these derivatives to further elucidate their structure-activity relationships and identify lead compounds for preclinical development. The exploration of their efficacy in in vivo models will be a critical next step in validating their therapeutic promise.